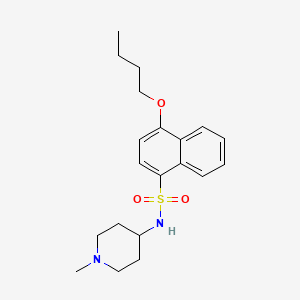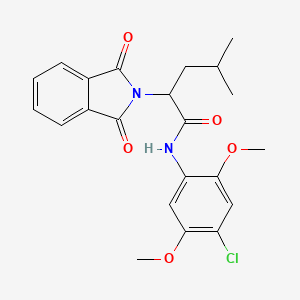![molecular formula C10H12BrClO2 B5141143 1-[2-(2-bromoethoxy)ethoxy]-4-chlorobenzene](/img/structure/B5141143.png)
1-[2-(2-bromoethoxy)ethoxy]-4-chlorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2-bromoethoxy)ethoxy]-4-chlorobenzene, also known as BCEE, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. BCEE is a halogenated aromatic compound that has been synthesized using different methods.
Mecanismo De Acción
1-[2-(2-bromoethoxy)ethoxy]-4-chlorobenzene inhibits acetylcholinesterase by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine. Acetylcholine is a neurotransmitter that is involved in various physiological processes, including muscle contraction, heart rate, and cognition. The inhibition of acetylcholinesterase by 1-[2-(2-bromoethoxy)ethoxy]-4-chlorobenzene can lead to an accumulation of acetylcholine, which can result in various biochemical and physiological effects.
Biochemical and Physiological Effects:
1-[2-(2-bromoethoxy)ethoxy]-4-chlorobenzene has been found to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase, which can lead to an accumulation of acetylcholine. This can result in various effects, including muscle twitching, tremors, convulsions, and respiratory failure. 1-[2-(2-bromoethoxy)ethoxy]-4-chlorobenzene has also been found to have cytotoxic effects on certain cancer cell lines, indicating its potential use as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1-[2-(2-bromoethoxy)ethoxy]-4-chlorobenzene in lab experiments has several advantages, including its potency as an inhibitor of acetylcholinesterase and its potential use as a starting material for the synthesis of other compounds. However, the use of 1-[2-(2-bromoethoxy)ethoxy]-4-chlorobenzene also has limitations, including its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for the use of 1-[2-(2-bromoethoxy)ethoxy]-4-chlorobenzene in scientific research, including its potential use as an anticancer agent and its use in the development of new drugs that target acetylcholinesterase. Further studies are needed to investigate the mechanism of action of 1-[2-(2-bromoethoxy)ethoxy]-4-chlorobenzene and its potential use in various research applications.
Conclusion:
In conclusion, 1-[2-(2-bromoethoxy)ethoxy]-4-chlorobenzene is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. 1-[2-(2-bromoethoxy)ethoxy]-4-chlorobenzene has been synthesized using different methods and has been found to have various scientific research applications, including as a tool for studying the mechanism of action of certain enzymes and as a starting material for the synthesis of potential anticancer agents. The use of 1-[2-(2-bromoethoxy)ethoxy]-4-chlorobenzene in lab experiments has several advantages, but also has limitations that need to be considered. Further studies are needed to investigate the potential use of 1-[2-(2-bromoethoxy)ethoxy]-4-chlorobenzene in various research applications.
Métodos De Síntesis
1-[2-(2-bromoethoxy)ethoxy]-4-chlorobenzene has been synthesized using different methods, including the reaction of 1,4-dichlorobenzene with 2-bromoethanol in the presence of a base, and the reaction of 1,4-dichlorobenzene with 2-(2-bromoethoxy)ethanol in the presence of a base. The latter method has been found to be more efficient and produces a higher yield of 1-[2-(2-bromoethoxy)ethoxy]-4-chlorobenzene.
Aplicaciones Científicas De Investigación
1-[2-(2-bromoethoxy)ethoxy]-4-chlorobenzene has been used in various research applications, including as a precursor for the synthesis of other compounds and as a tool for studying the mechanism of action of certain enzymes. 1-[2-(2-bromoethoxy)ethoxy]-4-chlorobenzene has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. 1-[2-(2-bromoethoxy)ethoxy]-4-chlorobenzene has also been used as a starting material for the synthesis of potential anticancer agents.
Propiedades
IUPAC Name |
1-[2-(2-bromoethoxy)ethoxy]-4-chlorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClO2/c11-5-6-13-7-8-14-10-3-1-9(12)2-4-10/h1-4H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHNTBATNVHIPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCOCCBr)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Bromoethoxy)ethoxy]-4-chlorobenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-{4-[3-(diisopropylamino)-1-propyn-1-yl]phenyl}-2-propyn-1-yl)diisopropylamine dihydrochloride](/img/structure/B5141060.png)


![N-[(2-methylphenyl)(4-methylphenyl)methyl]urea](/img/structure/B5141085.png)
![5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5141091.png)
![ethyl 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoate](/img/structure/B5141100.png)

![3-(4-chlorophenyl)-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5141118.png)
![methyl [3-(aminocarbonyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate](/img/structure/B5141136.png)
![methyl 4-({[3-(2-methoxy-2-oxoethyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B5141137.png)
![N-{[(4-butylphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5141156.png)
![N-(3,4-dimethylphenyl)-2-[5-(2-furylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5141160.png)

![ethyl 4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5141183.png)